molecular formula C9H4F8O B1410953 2,5-Bis(trifluoromethyl)(difluoromethoxy)benzene CAS No. 1804892-26-9

2,5-Bis(trifluoromethyl)(difluoromethoxy)benzene

Cat. No.: B1410953
CAS No.: 1804892-26-9
M. Wt: 280.11 g/mol
InChI Key: OZNKNPUZWWQAFV-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)(difluoromethoxy)benzene is a fluorinated aromatic compound known for its unique chemical properties. The presence of trifluoromethyl and difluoromethoxy groups imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoromethyl)(difluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoromethyl)(difluoromethoxy)benzene involves its interaction with various molecular targets. The trifluoromethyl and difluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(trifluoromethyl)(difluoromethoxy)benzene is unique due to the combination of trifluoromethyl and difluoromethoxy groups, which provide a distinct balance of stability and reactivity. This makes it particularly valuable in applications requiring high chemical and thermal stability .

Properties

IUPAC Name

2-(difluoromethoxy)-1,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F8O/c10-7(11)18-6-3-4(8(12,13)14)1-2-5(6)9(15,16)17/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNKNPUZWWQAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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